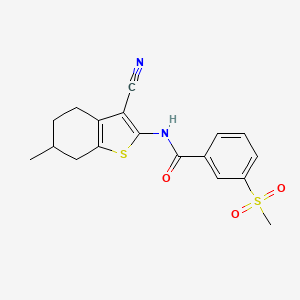

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methanesulfonylbenzamide

Description

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methanesulfonylbenzamide is a synthetic organic compound featuring a tetrahydrobenzothiophene core fused with a cyano-substituted aromatic system and a benzamide moiety bearing a methanesulfonyl group. This structural motif is commonly associated with applications in medicinal chemistry, particularly as a precursor or active component in anti-proliferative agents and enzyme inhibitors . The compound’s synthesis typically involves coupling reactions between functionalized benzothiophene amines and activated benzoyl derivatives, as exemplified in analogous syntheses of related structures .

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-11-6-7-14-15(10-19)18(24-16(14)8-11)20-17(21)12-4-3-5-13(9-12)25(2,22)23/h3-5,9,11H,6-8H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOMZSRWMXMUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methanesulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

Attachment of the Methanesulfonylbenzamide Moiety: This step involves the reaction of the benzothiophene intermediate with methanesulfonyl chloride and a benzamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The benzene ring in the methanesulfonylbenzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Inhibition of Kinases

Research has highlighted the compound's potential as an inhibitor of specific kinases, particularly c-Jun N-terminal kinases (JNK2 and JNK3). In a study published in PubMed, the compound demonstrated potent inhibition with pIC50 values of 6.7 for JNK3 and 6.5 for JNK2. The selectivity against other kinases such as JNK1 and p38alpha was also noted, indicating a promising therapeutic profile for conditions associated with these pathways .

Anti-inflammatory Activity

Molecular docking studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicated strong binding affinity to 5-LOX, which is crucial for developing anti-inflammatory drugs . This selectivity could lead to fewer side effects compared to non-selective inhibitors.

Potential Anticancer Properties

The compound's ability to inhibit kinases involved in cell proliferation presents a potential application in cancer therapy. By targeting specific signaling pathways that promote tumor growth, it could serve as a lead compound for further development into anticancer agents.

Table 1: Summary of Inhibitory Activity Against Kinases

| Compound Name | Target Kinase | pIC50 Value | Selectivity |

|---|---|---|---|

| N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methanesulfonylbenzamide | JNK3 | 6.7 | High |

| This compound | JNK2 | 6.5 | High |

| This compound | JNK1 | Not reported | Low |

Molecular Docking Studies

In silico studies using molecular docking have provided insights into the binding interactions between this compound and its targets. The presence of hydrogen bonds between the cyano group and specific amino acids within the active site suggests a mechanism for its inhibitory action .

Table 2: Binding Interactions with Key Amino Acids

| Amino Acid | Interaction Type | Distance (Å) |

|---|---|---|

| PHE177 | Hydrogen Bond | 2.57 |

| GLN413 | Hydrogen Bond | 2.12 |

| PHE177 | Hydrogen Bond | 1.99 |

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations:

Solubility: The polar sulfonyl group improves aqueous solubility relative to non-polar analogs like the benzoyl derivative .

Conformational Flexibility : The methanesulfonyl group’s steric bulk may restrict rotational freedom compared to smaller substituents, influencing binding kinetics .

Crystallographic and Conformational Comparisons

- Tetrahydrobenzothiophene Ring Puckering : The tetrahydro ring adopts a boat or envelope conformation in analogs, as defined by Cremer-Pople puckering parameters . Substituents like methanesulfonyl may induce slight distortions due to steric or electronic effects.

- Intermolecular Interactions: The benzoyl analog () exhibits Cg–Cg π-π stacking (3.8 Å interplanar distance) and intramolecular N–H⋯O hydrogen bonds. The methanesulfonyl group’s sulfonyl oxygen may engage in stronger hydrogen bonding compared to the weaker interactions of isopropoxy or phenoxy groups .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methanesulfonylbenzamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 300.36 g/mol

- CAS Number : 1284156-83-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the cyano group and the benzothiophene structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that derivatives can inhibit tumor cell proliferation by inducing apoptosis through caspase activation pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that it can inhibit the growth of various bacterial strains, indicating potential as an antibiotic agent.

Study 1: Antitumor Effects

A study published in a peer-reviewed journal evaluated the antitumor effects of a related benzothiophene compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC value of approximately 20 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 300.36 g/mol |

| CAS Number | 1284156-83-7 |

| Antitumor IC | ~20 µM |

| MIC against S. aureus | 32 µg/mL |

| MIC against E. coli | 64 µg/mL |

Q & A

Q. What are the established synthetic methodologies for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methanesulfonylbenzamide?

A general synthesis involves reacting a tetrahydrobenzothiophene precursor (e.g., 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine) with methanesulfonylbenzoyl chloride under mild conditions. Key steps include:

- Step 1 : Dissolve the precursor in 1,4-dioxane and add benzoylisothiocyanate (or analogous reagents) at room temperature.

- Step 2 : Stir the mixture overnight to facilitate cyclization or coupling.

- Step 3 : Isolate the product via ice/water precipitation and filtration . Optimization may involve solvent choice (e.g., THF vs. dioxane), stoichiometric ratios, or catalytic additives to improve yield.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. Key methodological considerations:

- Data Collection : Use single-crystal diffraction with Mo-Kα radiation.

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : Apply SHELXL to optimize atomic coordinates and thermal parameters, ensuring R-values < 0.05 for high precision . Complementary techniques like NMR (¹H/¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) validate purity and functional groups.

Q. What methods are recommended for assessing purity and stability?

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Thermal Analysis : Differential scanning calorimetry (DSC) to monitor decomposition temperatures.

- Spectroscopic Stability : Track degradation under accelerated conditions (e.g., 40°C/75% RH) via periodic NMR or LC-MS.

Advanced Research Questions

Q. How can the puckered conformation of the tetrahydrobenzothiophene ring be quantified?

The Cremer-Pople ring-puckering analysis is applied:

- Step 1 : Calculate the mean plane of the ring using least-squares minimization of atomic deviations.

- Step 2 : Compute puckering amplitude (Q) and phase angle (θ) via:

where = perpendicular displacement of atom i from the mean plane, and . This method avoids approximations inherent in torsion-angle-based analyses .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

- Cross-Validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)).

- Dynamic Effects : Account for solvent polarity (via PCM models) and conformational flexibility (molecular dynamics simulations).

- Artifact Identification : Use 2D NMR (e.g., NOESY) to detect aggregation or tautomerization that may skew data.

Q. What strategies optimize solubility for in vitro assays without structural compromise?

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to balance solubility and biocompatibility.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at non-critical positions.

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion.

Q. How can computational modeling predict interactions with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinase domains).

- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG of binding, prioritizing residues with high energy contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.